1,1-Diphenyl-4-(1H-1,2,4-triazol-1-yl)but-2-yn-1-ol
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Overview
Description
1,1-Diphenyl-4-(1H-1,2,4-triazol-1-yl)but-2-yn-1-ol is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the triazole ring in this compound makes it a compound of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diphenyl-4-(1H-1,2,4-triazol-1-yl)but-2-yn-1-ol typically involves the following steps:
Formation of the Alkyne Intermediate: The synthesis begins with the preparation of an alkyne intermediate. This can be achieved by reacting a suitable precursor with a strong base such as sodium amide (NaNH2) in liquid ammonia.
Addition of the Triazole Ring: The alkyne intermediate is then reacted with 1,2,4-triazole in the presence of a copper catalyst
Formation of the Final Product: The final step involves the addition of diphenylmethanol to the triazole-alkyne intermediate under basic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1-Diphenyl-4-(1H-1,2,4-triazol-1-yl)but-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form alcohols or amines.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
1,1-Diphenyl-4-(1H-1,2,4-triazol-1-yl)but-2-yn-1-ol has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential anticancer, antifungal, and antibacterial activities. Triazole derivatives are known to inhibit enzymes and proteins involved in various diseases.
Biological Studies: It is used in biological assays to study its effects on different cell lines and microorganisms.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1-Diphenyl-4-(1H-1,2,4-triazol-1-yl)but-2-yn-1-ol involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds with various biological targets, leading to inhibition of enzyme activity or disruption of protein function. The compound’s ability to interact with multiple targets makes it a versatile molecule for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one
- 1-(1,3-Diphenylpropan-2-yl)-1H-1,2,4-triazole
- 1,4-Diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-dione
Uniqueness
1,1-Diphenyl-4-(1H-1,2,4-triazol-1-yl)but-2-yn-1-ol is unique due to its specific structural features, including the presence of both diphenyl and triazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1,1-diphenyl-4-(1,2,4-triazol-1-yl)but-2-yn-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O/c22-18(16-8-3-1-4-9-16,17-10-5-2-6-11-17)12-7-13-21-15-19-14-20-21/h1-6,8-11,14-15,22H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTDDRPCMRIQLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#CCN2C=NC=N2)(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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